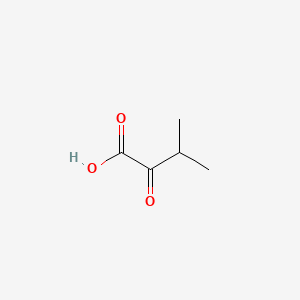

3-メチル-2-オキソブタン酸

概要

説明

α-ケトイソバレリン酸は、3-メチル-2-オキソブタン酸としても知られており、化学式 (CH₃)₂CHC(O)CO₂H を持つ有機化合物です。これはケト酸であり、アミノ酸バリンの代謝産物です。 この化合物は通常、その共役塩基であるケトイソバレリン酸として見られ、パントテン酸の前駆体であり、パントテン酸はいくつかの補酵素に見られる補欠分子族です .

科学的研究の応用

Alpha-ketoisovalerate has a wide range of applications in scientific research:

Safety and Hazards

作用機序

α-ケトイソバレリン酸は、いくつかの機序を通じてその効果を発揮します。

分岐鎖アミノ酸の代謝: バリン、ロイシン、イソロイシンを含む必須分岐鎖アミノ酸の異化作用における最初の反応を触媒します.

酵素活性: 分岐鎖アミノ酸アミノトランスフェラーゼやケトパントエートヒドロキシメチルトランスフェラーゼなどの酵素に関与します.

6. 類似の化合物との比較

α-ケトイソバレリン酸は、以下のような他の類似の化合物と比較することができます。

α-ケトイソカプロン酸: ロイシンの代謝に関与する別のケト酸です.

α-ケト-β-メチルバレリン酸: イソロイシンの代謝に関与しています.

独自性: α-ケトイソバレリン酸は、パントテン酸の前駆体としての役割と、バリンの代謝への関与により独自です。 ヒドロキシメチル化と脱炭酸を受ける能力も、他の類似の化合物とは異なります .

生化学分析

Biochemical Properties

3-Methyl-2-oxobutanoic acid is involved in biochemical reactions as an intermediate in the catabolism of valine. It interacts with several enzymes, including branched-chain amino acid aminotransferase (BCAT) and branched-chain alpha-keto acid dehydrogenase complex (BCKDC). BCAT catalyzes the reversible transamination of 3-Methyl-2-oxobutanoic acid to valine, while BCKDC catalyzes its oxidative decarboxylation to isobutyryl-CoA . These interactions are crucial for maintaining the balance of branched-chain amino acids in the body.

Cellular Effects

3-Methyl-2-oxobutanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the migration of tumor cells and endothelial cells by modulating the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . Additionally, 3-Methyl-2-oxobutanoic acid can impact cellular metabolism by serving as a substrate for energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, 3-Methyl-2-oxobutanoic acid exerts its effects through interactions with specific enzymes and proteins. It binds to BCAT and BCKDC, facilitating the transamination and oxidative decarboxylation reactions, respectively . These interactions lead to changes in the levels of valine and its downstream metabolites, influencing various metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-2-oxobutanoic acid can change over time due to its stability and degradation. Studies have shown that it is relatively stable under physiological conditions but can degrade over time, leading to changes in its concentration and activity . Long-term exposure to 3-Methyl-2-oxobutanoic acid in in vitro and in vivo studies has been associated with alterations in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of 3-Methyl-2-oxobutanoic acid vary with different dosages in animal models. At low doses, it can support normal metabolic functions and energy production. At high doses, it may exhibit toxic effects, including disruptions in amino acid metabolism and potential adverse effects on liver and kidney function . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

3-Methyl-2-oxobutanoic acid is involved in several metabolic pathways, including the degradation of valine and the biosynthesis of pantothenic acid. It interacts with enzymes such as BCAT and BCKDC, which facilitate its conversion to valine and isobutyryl-CoA, respectively . These pathways are essential for maintaining amino acid homeostasis and supporting various biosynthetic processes.

Transport and Distribution

Within cells and tissues, 3-Methyl-2-oxobutanoic acid is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments where it participates in metabolic reactions . Its localization and accumulation can influence its activity and function in different tissues.

Subcellular Localization

3-Methyl-2-oxobutanoic acid is localized in various subcellular compartments, including the mitochondria, cytosol, and chloroplasts. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is crucial for its role in metabolic processes and its interactions with specific enzymes and proteins.

準備方法

合成経路と反応条件: α-ケトイソバレリン酸は、さまざまな方法で合成することができます。 一般的な方法の1つは、ケトパントエートヒドロキシメチルトランスフェラーゼによって触媒される、α-ケトイソバレリン酸のヒドロキシメチル化によるケトパントエートの生成です . 別の方法には、α-ケトイソバレリン酸の脱炭酸によるイソブチルアルデヒドの生成が含まれます .

工業生産方法: α-ケトイソバレリン酸の工業生産は、多くの場合、遺伝子組み換えされた大腸菌の発酵によって行われます。この方法は、グルコースを炭素源、無機塩を窒素源として、動的な代謝調節と制御を利用します。 発酵60時間後、収量は最大35.2 g/Lに達することができます .

化学反応の分析

反応の種類: α-ケトイソバレリン酸は、以下を含むいくつかの種類の化学反応を起こします。

ヒドロキシメチル化: ケトパントエートを生成します.

脱炭酸: イソブチルアルデヒドを生成します.

一般的な試薬と条件:

ヒドロキシメチル化: ケトパントエートヒドロキシメチルトランスフェラーゼによって触媒されます。

脱炭酸: 通常、追加の試薬を必要とせずに標準的な条件下で行われます。

主要な生成物:

ケトパントエート: ヒドロキシメチル化から生成されます。

イソブチルアルデヒド: 脱炭酸から生成されます。

4. 科学研究への応用

α-ケトイソバレリン酸は、科学研究で幅広い応用があります。

類似化合物との比較

Alpha-ketoisovalerate can be compared with other similar compounds, such as:

Alpha-ketoisocaproate: Another ketoacid involved in the metabolism of leucine.

Alpha-keto-beta-methylvalerate: Involved in the metabolism of isoleucine.

Uniqueness: Alpha-ketoisovalerate is unique due to its role as a precursor to pantothenic acid and its involvement in the metabolism of valine. Its ability to undergo hydroxymethylation and decarboxylation also distinguishes it from other similar compounds .

特性

IUPAC Name |

3-methyl-2-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKABHOOEWYVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3715-29-5 (hydrochloride salt), 51828-94-5 (calcium salt) | |

| Record name | alpha-Ketoisovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6061078 | |

| Record name | 2-Ketoisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pale yellow liquid; fruity aroma | |

| Record name | alpha-Ketoisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methyl-2-oxobutanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-2-oxobutanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.115-1.120 | |

| Record name | 3-Methyl-2-oxobutanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/460/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

759-05-7 | |

| Record name | 3-Methyl-2-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ketoisovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ketoisovalerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanoic acid, 3-methyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ketoisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-OXOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34P71D50E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Ketoisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31.5 °C | |

| Record name | alpha-Ketoisovalerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Ketoisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 3-Methyl-2-oxobutanoic acid?

A1: 3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, plays a crucial role in branched-chain amino acid (BCAA) metabolism. [] It's a key intermediate in the metabolic pathways of valine, leucine, and isoleucine. Notably, research suggests a potential link between elevated levels of the gut bacterium Klebsiella and decreased levels of 3-Methyl-2-oxobutanoic acid in patients with hepatitis B virus (HBV)-related hepatocellular carcinoma (B-HCC) who experience post-hepatectomy liver failure (PHLF). [] This suggests 3-Methyl-2-oxobutanoic acid could be a potential biomarker for PHLF in this patient population. []

Q2: What is the structure of 3-Methyl-2-oxobutanoic acid?

A2: 3-Methyl-2-oxobutanoic acid is an α-keto acid with the molecular formula C5H8O3. [] While its exact molecular weight is not specified in the provided abstracts, it can be calculated as 116.12 g/mol.

Q3: Are there any spectroscopic data available for 3-Methyl-2-oxobutanoic acid?

A3: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) spectrometry have investigated the hydration and dehydration equilibria of 3-Methyl-2-oxobutanoic acid. [, ] These studies provide insights into the pKa values of both the oxo and hydrated forms of the molecule. Additionally, Infrared (IR) spectroscopy has been employed to confirm the structure of synthesized 3-Methyl-2-oxobutanoic acid sodium salt. []

Q4: Can 3-Methyl-2-oxobutanoic acid be synthesized, and what are its applications?

A4: 3-Methyl-2-oxobutanoic acid sodium salt can be synthesized with high purity (>98%) using isobutyraldehyde and diethyl oxalate in a reaction catalyzed by sodium methoxide. [] This compound serves as a starting material in the synthesis of various organic compounds, including pharmaceuticals. For example, it's utilized in the asymmetric synthesis of (S)-(+)-pantolactone, a precursor to pantothenic acid (vitamin B5). []

Q5: Is 3-Methyl-2-oxobutanoic acid involved in any enzymatic reactions?

A5: Yes, 3-Methyl-2-oxobutanoic acid is a substrate for the enzyme branched-chain keto acid decarboxylase (KdcA). [] KdcA, a thiamin diphosphate (ThDP)-dependent enzyme, catalyzes the decarboxylation of 3-Methyl-2-oxobutanoic acid to 3-methylpropanal (isobutyraldehyde) and CO2. Interestingly, KdcA also displays broad substrate specificity in carboligation reactions, enabling the synthesis of various 2-hydroxyketones with high enantioselectivity. []

Q6: Can 3-Methyl-2-oxobutanoic acid be produced by microorganisms?

A6: Research indicates that the yeast Saccharomyces cerevisiae produces 3-Methyl-2-oxobutanoic acid during the breakdown of L-leucine, contributing to the flavor profile of fermented foods. [] This metabolic pathway involves several enzymes, including Bat2p, which plays a major role in 3-Methyl-2-oxobutanoic acid formation. []

Q7: How is 3-Methyl-2-oxobutanoic acid related to dry eye syndrome (DES)?

A7: In vitro studies using a corneal epithelium-on-a-chip (CEpOC) model have shown that exposing human corneal epithelial cells to an air-liquid interface, mimicking the conditions of dry eye, leads to increased secretion of 3-Methyl-2-oxobutanoic acid. [, ] This increase, alongside other metabolites associated with cell damage and inflammation, suggests a shift in cellular metabolism due to DES. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Octadecyl-2-[(1E,3E)-3-(1-octadecyl-3,3-dimethyl-2,3-dihydro-1H-indole-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indole-1-ium](/img/structure/B1196578.png)

![5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1196583.png)

![Bicyclo[3.1.0]hexane](/img/structure/B1196588.png)